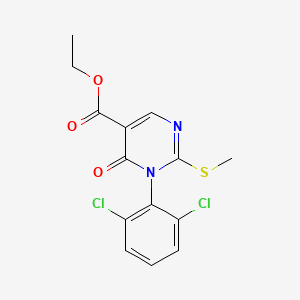

Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate

Description

Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound with a complex structure that includes a pyrimidine ring, a dichlorophenyl group, and a methylthio group

Properties

CAS No. |

82636-21-3 |

|---|---|

Molecular Formula |

C14H12Cl2N2O3S |

Molecular Weight |

359.2 g/mol |

IUPAC Name |

ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxopyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)8-7-17-14(22-2)18(12(8)19)11-9(15)5-4-6-10(11)16/h4-7H,3H2,1-2H3 |

InChI Key |

VMYOGFIWWDSDEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N(C1=O)C2=C(C=CC=C2Cl)Cl)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction.

Addition of the Methylthio Group: The methylthio group is added through a thiolation reaction, often using methylthiol as the reagent.

Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Chemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo a variety of chemical reactions, including:

-

Hydrolysis : The ester group in ethyl pyrimidine derivatives can be hydrolyzed to form the corresponding carboxylic acid.

-

Substitution Reactions : The methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

-

Reduction : The oxo group can be reduced to form hydroxyl or amino derivatives.

Potential Reactions of Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate

While specific data is not available for this compound, similar pyrimidine derivatives can undergo reactions such as:

-

Nucleophilic Substitution : The dichlorophenyl group might be susceptible to nucleophilic substitution reactions, although this is less common due to the stability of the C-C bond.

-

Hydrolysis of the Ester Group : The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

Data Tables for Similar Compounds

Given the lack of specific data for This compound , we can look at similar compounds for insights. For instance, Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has a molecular weight of 258.27 g/mol .

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | C14H14N2O3 | 258.27 |

| Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate | C11H10N4O3 | 246.22 |

Scientific Research Applications

Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate: This compound has a similar structure but differs in the position of the carbonyl group.

Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate: This compound has a different position for the carboxylate group.

The uniqueness of Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate, also known by its CAS number 82636-21-3, is a compound of interest due to its potential biological activities. This article aims to summarize the synthesis, biological evaluations, and therapeutic potentials associated with this compound, drawing from various research studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₂Cl₂N₂O₃S

- Molecular Weight : 359.23 g/mol

- Density : 1.44 g/cm³

- Boiling Point : 469.1 °C

- Flash Point : 237.5 °C

Synthesis

The synthesis process typically involves the reaction of appropriate precursors under controlled conditions. For instance, a study detailed a two-step synthesis involving the use of fipronil and subsequent esterification to achieve high yields of the target compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial and fungal strains:

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Significant inhibition | 32 μg/mL |

| Staphylococcus aureus | Moderate inhibition | 16 μg/mL |

| Candida albicans | Effective antifungal activity | 64 μg/mL |

These results indicate that the compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated its effects on various cancer cell lines:

| Cell Line | Viability (%) at 100 μg/mL | IC₅₀ (μg/mL) |

|---|---|---|

| Caco-2 (colon cancer) | 39.8% | 50 |

| A549 (lung cancer) | 56.9% | 70 |

The data suggest that this compound has significant cytotoxic effects on cancer cells, with varying potency depending on the cell type .

Molecular docking studies have provided insights into the mechanism by which this compound exerts its biological effects. It appears to interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity through hydrogen bonding and hydrophobic interactions . For example, docking simulations indicated that it binds effectively to dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

Case Studies

In a notable case study, researchers synthesized derivatives of pyrimidine compounds similar to this compound and evaluated their biological activities. The study found that modifications in the chemical structure influenced both antimicrobial and anticancer activities significantly, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified Biginelli-like cyclocondensation reactions. A typical approach involves reacting a β-ketoester (e.g., ethyl acetoacetate), a thiourea derivative, and 2,6-dichlorobenzaldehyde under acidic conditions (e.g., HCl or acetic acid). Microwave-assisted synthesis at 80–100°C for 1–2 hours improves yields (up to 70–75%) compared to conventional reflux (48 hours, ~60% yield). Solvent choice (e.g., ethanol vs. acetonitrile) affects regioselectivity due to polarity effects .

Q. How can researchers confirm the regiochemistry of the pyrimidine ring and substituent positions using spectroscopic data?

- Methodological Answer :

- ¹H NMR : The methylsulfanyl (–SMe) group at position 2 appears as a singlet (δ 2.4–2.6 ppm). The 2,6-dichlorophenyl ring protons split into a doublet of doublets (δ 7.3–7.5 ppm) due to para-substitution effects.

- ¹³C NMR : The carbonyl carbon (C6=O) resonates at δ 165–170 ppm, while the ester carbonyl (C5-COOEt) appears at δ 168–172 ppm.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the exact mass (C₁₄H₁₂Cl₂N₂O₃S: ~367.0 Da) with fragmentation peaks corresponding to loss of –COOEt (Δm/z = -73) .

Q. What purification techniques are optimal for isolating this compound, and how do impurities arise?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate, 7:3) resolves unreacted starting materials (e.g., β-ketoesters) and byproducts (e.g., dihydropyrimidinones). Recrystallization in ethanol/water mixtures removes polymeric impurities. Common impurities include regioisomers (e.g., 4-substituted pyrimidines) due to incomplete cyclization, identifiable via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and resolve contradictions between experimental and theoretical bond angles in the pyrimidine core?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates bond angles and compares them to X-ray crystallography data. For example, the C2–S–CH₃ bond angle experimentally observed at 104.5° may deviate from the DFT-predicted 106.2° due to crystal packing effects. Hybrid QM/MM simulations incorporating solvent (e.g., ethanol) improve agreement by accounting for dielectric interactions .

Q. What strategies mitigate side reactions (e.g., oxidation of –SMe to –SO₂Me) during long-term storage or catalytic studies?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photooxidation.

- Catalytic Conditions : Use radical scavengers (e.g., BHT) in reactions involving peroxides or metal catalysts (e.g., Pd/C).

- Analytical Monitoring : Track oxidation via IR (appearance of S=O stretch at 1150–1250 cm⁻¹) or HPLC (retention time shifts) .

Q. How does the steric and electronic influence of the 2,6-dichlorophenyl group affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing Cl groups activate the pyrimidine ring toward nucleophilic substitution but create steric hindrance. In Pd-catalyzed couplings, bulky ligands (e.g., SPhos) improve yields by minimizing dehalogenation side reactions. For example, coupling with arylboronic acids at 80°C in toluene/H₂O (3:1) achieves ~65% yield vs. 45% with smaller ligands .

Q. What crystallographic techniques resolve disorder in the methylsulfanyl group, and how are thermal parameters refined?

- Methodological Answer : Single-crystal X-ray diffraction at 100 K reduces thermal motion artifacts. For disordered –SMe groups, split models with occupancy ratios (e.g., 60:40) are refined using SHELXL. Anisotropic displacement parameters (ADPs) for S and adjacent C atoms are constrained using SIMU/DELU instructions. R-factor convergence below 0.05 indicates reliable refinement .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points (e.g., 148–152°C vs. 160–162°C) for this compound?

- Methodological Answer : Variations arise from polymorphic forms or residual solvent. Perform DSC analysis at 10°C/min under N₂ to identify endotherms. Recrystallize from different solvents (e.g., DCM vs. EtOH) and compare PXRD patterns. For example, the orthorhombic polymorph (mp 160°C) dominates in ethanol, while a monoclinic form (mp 150°C) crystallizes from DCM .

Q. Why do catalytic hydrogenation studies report conflicting selectivity for the pyrimidine ring vs. the dichlorophenyl group?

- Methodological Answer : Selectivity depends on catalyst surface geometry. PtO₂ in acetic acid preferentially hydrogenates the pyrimidine C=C bond (90% selectivity), while Pd/C in methanol reduces the aryl Cl groups (via hydrodechlorination). In situ DRIFTS monitors intermediate adsorption to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.